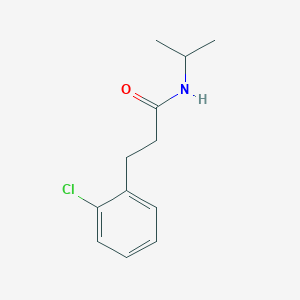
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across cell membranes. Inhibition of MCT1 has been shown to have therapeutic potential in various types of cancer.
Wirkmechanismus
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone inhibits MCT1, which is overexpressed in many types of cancer cells. By inhibiting MCT1, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone reduces the transport of lactate and other monocarboxylates across cell membranes, leading to a decrease in intracellular pH and an increase in oxidative stress. These effects ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been shown to reduce tumor growth and metastasis, as well as enhance the effectiveness of other cancer treatments. However, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is its specificity for MCT1, which allows for targeted inhibition of lactate transport in cancer cells. However, one limitation is its potential for off-target effects, which may affect normal cells and tissues. In addition, the effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone may vary depending on the type of cancer and the stage of the disease.
Zukünftige Richtungen
Future research on 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should focus on its potential for clinical use in cancer patients. Clinical trials are needed to determine the safety and effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone in humans, as well as its potential for use in combination with other cancer treatments. In addition, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues. Finally, the potential for the development of resistance to 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should also be investigated.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves several steps, including the reaction of 3,5-dimethyl-4-(trifluoromethyl)benzoic acid with 1-aminooctane to form the corresponding amide. This amide is then reacted with 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport and reduce tumor growth in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-12(11(2)17-14-10)9-13(16)15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEQTPXUVSHMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)

![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)